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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2
diabetes mellitus. The analysis of its metabolites is crucial for understanding its
pharmacokinetic and pharmacodynamic profile. Teneligliptin-d8 Carboxylic Acid, a
deuterated analog of a known impurity and potential metabolite, is essential as an internal
standard for quantitative bioanalytical studies. This guide provides an in-depth overview of the
nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Teneligliptin-d8
Carboxylic Acid, including detailed experimental protocols and data interpretation.

Teneligliptin-d8 Carboxylic Acid, also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-
5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8, is formed by the hydrolysis of the
thiazolidine ring of Teneligliptin. Its molecular formula is C19H17DsNsO2 with a molecular weight
of approximately 327.23 g/mol . The deuteration is typically on the piperazine ring, which
provides a distinct mass shift for use in mass spectrometry-based quantification.

Metabolic Pathway

The primary metabolic pathways of Teneligliptin involve oxidation mediated by cytochrome
P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) to form Teneligliptin sulfoxide
(M1) and subsequently Teneligliptin sulfone (M2). The formation of Teneligliptin Carboxylic Acid
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is a result of the hydrolysis of the thiazolidine ring of the parent drug. This can occur either

metabolically or as a degradation product.
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Metabolic Pathway of Teneligliptin.

Mass Spectrometry Analysis

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-
MS/MS), is the method of choice for the quantification of Teneligliptin and its metabolites in
biological matrices.

Predicted Mass Spectrometry Data

For Teneligliptin-d8 Carboxylic Acid, the following mass spectrometric parameters are
predicted, based on the known fragmentation of Teneligliptin-d8 and the general fragmentation
patterns of carboxylic acids and piperazine derivatives.
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Parameter Predicted Value
Parent lon [M+H]* (m/z) 370.2 (for d8 analog)
Major Fragment lons (m/z) 251.3,132.1,97.1

Loss of the carboxylic acid group and
Proposed Fragmentation subsequent fragmentation of the piperazine and

pyrazole rings.

Note: The parent ion for the non-deuterated carboxylic acid would be m/z 362.2.

Predicted Fragmentation Pathway

The fragmentation of protonated Teneligliptin-d8 Carboxylic Acid is expected to initiate with
the cleavage of the pyrrolidine ring, followed by fragmentation of the piperazine and pyrazole

moieties.
- C6H5N2 (phenylpyrazole) Fragment 2
m/z =132.1
[M+H]* - C5H8NO?2 (pyrrolidine-carboxylic acid) _ [Sa&ldilE il
m/z = 370.2 g ;=051 3 C10H8N3 (methyl-phenyl-pyrazole)
Fragment 3
m/z =97.1
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Predicted MS/MS Fragmentation Pathway.

Experimental Protocol: LC-MS/MS

This protocol is adapted from established methods for Teneligliptin and its metabolites.

1. Sample Preparation (Plasma):

e To 100 pL of plasma, add 10 pL of Teneligliptin-d8 Carboxylic Acid internal standard

solution (in methanol).

e Add 300 pL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase.
. Liquid Chromatography:
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 um).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient:

0-0.5 min: 10% B

[¢]

0.5-2.5 min: 10-90% B

[e]

2.5-3.0 min: 90% B

o

3.0-3.1 min: 90-10% B

[¢]

3.1-4.0 min: 10% B

[e]

Flow Rate: 0.3 mL/min.
Injection Volume: 5 pL.
. Mass Spectrometry:
lonization Mode: Electrospray lonization (ESI), Positive.
Multiple Reaction Monitoring (MRM) Transitions:

o Teneligliptin Carboxylic Acid (non-deuterated): m/z 362.2 -~ [Fragment m/z]
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LC-MS/MS Experimental Workflow.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites. The data
presented here is based on the analysis of a non-deuterated impurity of Teneligliptin, identified
as the carboxylic acid.

Predicted *H and **C NMR Data

The following tables summarize the expected chemical shifts for Teneligliptin Carboxylic Acid.
The deuteration on the piperazine ring of the d8 analog will result in the absence of
corresponding proton signals and altered splitting patterns for adjacent protons, as well as a
characteristic triplet pattern in the 13C NMR for the deuterated carbons.

Table 1: Predicted *H NMR Chemical Shifts (in DMSO-ds, 400 MHZz)

Chemical Shift (ppm) Multiplicity Assighment
~12.0 broad s -COOH
Aromatic protons (phenyl
72-7.8 m P (pheny
group)
~6.5 S Pyrazole C-H
Pyrrolidine and Piperazine
25-35 m
protons
~2.2 s Pyrazole -CHs

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and
concentration.

Table 2: Predicted 3C NMR Chemical Shifts (in DMSO-ds, 100 MHz)
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Chemical Shift (ppm) Assignment

~171 -COOH

120 - 150 Aromatic and Pyrazole carbons
30-65 Pyrrolidine and Piperazine carbons
~13 Pyrazole -CHs

Note: The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range.

Experimental Protocol: NMR

1. Sample Preparation:

e Dissolve 5-10 mg of Teneligliptin-d8 Carboxylic Acid in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds).

« Filter the solution to remove any particulate matter.
e Transfer the clear solution to a 5 mm NMR tube.
2. NMR Acquisition:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
e Experiments:
o 'H NMR: Standard proton experiment.
o 13C NMR: Proton-decoupled carbon experiment.
o 2D NMR (optional for full characterization): COSY, HSQC, HMBC.

» Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at 2.50
ppm for *H and 39.52 ppm for 13C).
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NMR Experimental Workflow.

Conclusion

The analytical methods described in this guide provide a comprehensive framework for the
gualitative and quantitative analysis of Teneligliptin-d8 Carboxylic Acid. The LC-MS/MS
protocol offers high sensitivity and selectivity for quantification in biological matrices, while
NMR spectroscopy provides detailed structural information. These techniques are
indispensable for drug metabolism studies and the development of safe and effective
pharmaceuticals.
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 To cite this document: BenchChem. [Technical Guide: NMR and Mass Spectrometry Analysis
of Teneligliptin-d8 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1156581#nmr-and-mass-spectrometry-analysis-of-
teneligliptin-d8-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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